

physical and chemical properties of dichlorobis(triphenylphosphine)palladium(II)

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Compound of Interest

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Dichlorobis(triphenylphosphine)palladium(II): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dichlorobis(triphenylphosphine)palladium(II), with the chemical formula $\text{PdCl}_2(\text{PPh}_3)_2$, is a coordination complex of palladium that is a cornerstone in modern organic synthesis.^{[1][2]} This yellow, air-stable solid is extensively utilized as a catalyst, particularly in cross-coupling reactions that form the basis for the synthesis of a vast array of organic molecules, including many pharmaceutical compounds.^{[2][3]} Its predictable reactivity, commercial availability, and relative stability make it an invaluable tool in both academic and industrial research.^[3] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and a visualization of its role in key catalytic cycles.

Physical and Chemical Properties

Dichlorobis(triphenylphosphine)palladium(II) is a yellow crystalline powder.^[2] It is generally stable under normal conditions but is sensitive to moisture. The complex adopts a square planar geometry, predominantly in the trans isomeric form.^[4]

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₃₆ H ₃₀ Cl ₂ P ₂ Pd	[4]
Molecular Weight	701.90 g/mol	[3]
Appearance	Yellow solid/powder	[3]
Melting Point	260 °C (decomposes)	
Solubility	Insoluble in water. Soluble in benzene and toluene. Slightly soluble in acetone and chloroform.	
Stability	Air-stable, but hygroscopic.	[3]

Crystallographic Data (trans isomer)

Parameter	Value	Reference
Crystal System	Monoclinic	[4]
Space Group	P2 ₁ /c	[4]
a	9.296 (5) Å	[4]
b	19.889 (8) Å	[4]
c	10.621 (6) Å	[4]
β	121.71 (4)°	[4]
Volume	1670.6 (15) Å ³	[4]
Z	2	[4]

Spectroscopic Data

Technique	Solvent/Matrix	Chemical Shift (δ) / Wavenumber (cm^{-1})	Reference
^1H NMR	CDCl_3	7.71 (m, ortho-protons of PPh_3), 7.44–7.35 (m, meta- and para-protons of PPh_3)	[4]
$^{13}\text{C}\{^1\text{H}\}$ NMR	CDCl_3	135.5, 131.0, 130.0, 128.5 (aromatic carbons of PPh_3)	[4]
$^{31}\text{P}\{^1\text{H}\}$ NMR	CDCl_3	21.1 (s)	[4]
IR	KBr	3047 ($\nu(\text{C-H})\text{ar}$), 1437 ($\delta(\text{C-H})\text{ar}$), 693 ($\delta(\text{C-H})\text{oop}$)	[4]
IR	Polyethylene	376, 358 ($\nu(\text{Pd-P})$), $\nu(\text{Pd-Cl})$	[4]

Experimental Protocols

Synthesis of *trans*-Dichlorobis(triphenylphosphine)palladium(II)

This protocol is adapted from a common laboratory procedure for the synthesis of the complex. [\[2\]](#)[\[5\]](#)

Materials:

- Palladium(II) chloride (PdCl_2)
- Triphenylphosphine (PPh_3)
- Benzonitrile
- Diethyl ether

- Argon gas supply
- Round-bottom flask with stir bar
- Condenser
- Oil bath
- Schlenk line or similar inert atmosphere setup
- Glass filter frit

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 g) and triphenylphosphine (3.25 g).[\[5\]](#)
- Add benzonitrile (30 mL) to the flask.[\[5\]](#)
- Aerate the reaction mixture with a gentle stream of argon for 20 minutes to remove dissolved oxygen.[\[5\]](#)
- Fit the flask with a condenser and an argon-filled balloon.[\[5\]](#)
- Heat the mixture in an oil bath to 180 °C and maintain this temperature for 20 minutes. The mixture will turn into a dark red solution.[\[5\]](#)
- After 20 minutes, remove the flask from the oil bath and allow it to cool to room temperature, during which a yellow precipitate will form.[\[5\]](#)
- Allow the mixture to stir overnight at room temperature to ensure complete precipitation.[\[5\]](#)
- Collect the yellow precipitate by vacuum filtration using a glass filter frit.[\[5\]](#)
- Wash the collected solid three times with 30 mL portions of diethyl ether.[\[5\]](#)
- Dry the final product under vacuum. A typical yield is around 3.45 g.[\[5\]](#)

Characterization by NMR Spectroscopy

Procedure:

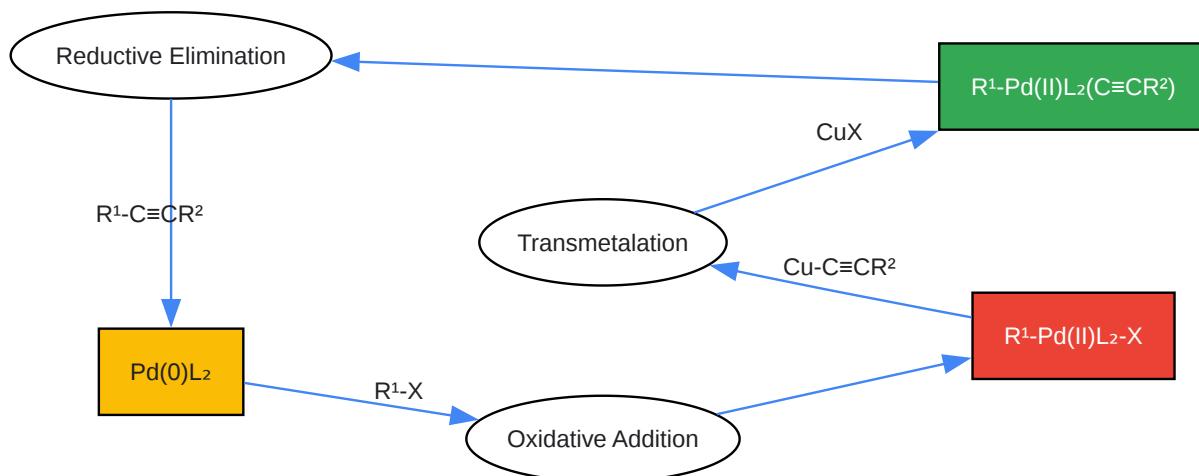
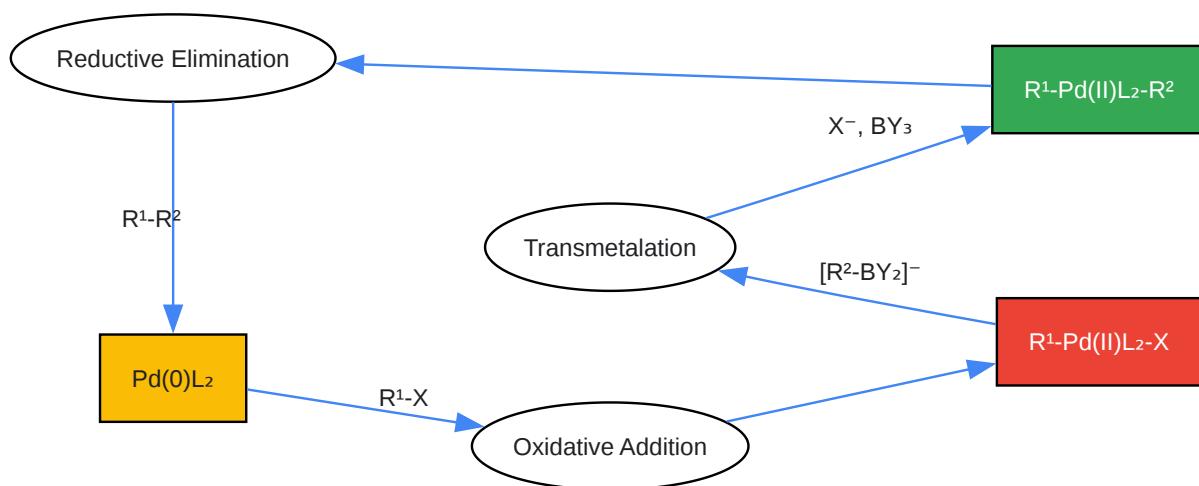
- Prepare a sample for NMR analysis by dissolving a small amount of the synthesized **dichlorobis**(triphenylphosphine)palladium(II) in deuterated chloroform (CDCl_3).
- Acquire ^1H , $^{13}\text{C}\{^1\text{H}\}$, and $^{31}\text{P}\{^1\text{H}\}$ NMR spectra using a standard NMR spectrometer.
- For ^1H NMR, the aromatic protons of the triphenylphosphine ligands are expected to appear as multiplets in the range of δ 7.3-7.8 ppm.[4]
- For $^{13}\text{C}\{^1\text{H}\}$ NMR, the aromatic carbons should be observed between δ 128 and 136 ppm.[4]
- For $^{31}\text{P}\{^1\text{H}\}$ NMR, a single sharp peak is expected around δ 21 ppm, indicative of the two equivalent phosphorus atoms in the trans complex.[4]

Catalytic Role in Cross-Coupling Reactions

Dichlorobis(triphenylphosphine)palladium(II) is a versatile pre-catalyst for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] In these reactions, the Pd(II) center is first reduced *in situ* to the catalytically active Pd(0) species, which then enters the catalytic cycle.[6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[7] The catalytic cycle, initiated by the Pd(0) species generated from **dichlorobis**(triphenylphosphine)palladium(II), involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]



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